Anthracen-1-ylboronic acid
Description
Significance of Arylboronic Acids as Synthetic Intermediates and Functional Moieties in Modern Organic Chemistry
Arylboronic acids, and their derivatives, are highly versatile and attractive chemical compounds in modern organic chemistry. nih.govresearchgate.net Their value stems from their stability, low toxicity, and diverse reactivity. nih.govresearchgate.net These compounds are most famously utilized as "mere" intermediates in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryls. nih.govwikipedia.orglibretexts.org This reaction, first reported by Akira Suzuki in 1979, has become a cornerstone of organic synthesis. nih.govwikipedia.org
Beyond their role in carbon-carbon bond formation, arylboronic acids are instrumental in forming carbon-heteroatom bonds, such as C-N and C-O, further expanding their synthetic utility. nih.gov Their applications extend beyond traditional organic synthesis into materials science, medicinal chemistry, and analytical chemistry. researchgate.netmusechem.com In materials science, they are used to develop supramolecular architectures and polymers. researchgate.net In medicinal chemistry, arylboronic acids have emerged as valuable in drug design, exemplified by the FDA-approved drug Velcade (Bortezomib) for treating multiple myeloma. musechem.com Their ability to act as electrochemical sensors and in chromatographic applications highlights their importance in analytical chemistry. musechem.com The properties of arylboronic acids can be finely tuned by altering the substituents on the aromatic ring, making them a highly adaptable class of compounds. researchgate.net
Role of Polycyclic Aromatic Hydrocarbons, Specifically Anthracene (B1667546), in Photophysical and Electronic Applications
Polycyclic aromatic hydrocarbons (PAHs), with anthracene being a prominent example, are extensively studied for their unique photophysical and electronic properties. researchgate.netbeilstein-journals.org Anthracene, a molecule composed of three linearly fused benzene (B151609) rings, possesses an extended π-conjugation system. researchgate.net This structural feature facilitates efficient light absorption and delocalization of electrons, which are critical for various applications. researchgate.net
The intrinsic luminescent properties of anthracene and its derivatives have led to their widespread use in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. researchgate.netbeilstein-journals.orgbeilstein-journals.org The photophysical characteristics of anthracene can be modulated by introducing different functional groups to its core structure. researchgate.net For instance, the introduction of bulky substituents at the 9 and 10 positions can prevent fluorescence self-quenching in the solid state by limiting π-π intermolecular interactions. beilstein-journals.org Anthracene derivatives are also explored as organic semiconductors and have shown potential in solar cell applications due to their tunable band gaps and electronic properties. beilstein-journals.orgresearchgate.net
Historical Context and Evolution of Anthracen-1-ylboronic Acid as a Subject of Academic Inquiry
The study of anthracene and its derivatives has a long history, with initial investigations into its photophysical and electronic properties dating back to the 1960s. researchgate.netbeilstein-journals.org The development of the Suzuki-Miyaura cross-coupling reaction in 1979 provided a powerful tool for incorporating arylboronic acids into complex organic molecules, paving the way for the synthesis and study of compounds like anthracenylboronic acids. nih.govwikipedia.org
The interest in anthracene-based boronic acids grew with the increasing demand for novel materials in organic electronics and sensor technology. myskinrecipes.com The unique combination of the anthracene fluorophore and the boronic acid moiety allows for the design of fluorescent sensors. For example, the first fluorescent sensor for saccharides using a boronic acid linked to an anthracene unit was developed in 1992. acs.org This concept relies on processes like photo-induced electron transfer (PET) or internal charge transfer (ICT) being modulated by the binding of an analyte to the boronic acid group, resulting in a change in fluorescence. frontiersin.orgrsc.org More recent research has focused on synthesizing and characterizing various isomers of anthracenylboronic acid, including 9-anthraceneboronic acid and its derivatives, for applications in OLEDs and as advanced synthetic intermediates. made-in-china.combldpharm.com
Scope and Primary Research Objectives Pertaining to this compound in Contemporary Chemical Science
Current research on this compound is primarily driven by its potential applications in materials science and analytical chemistry. A major focus is its utilization as a building block for advanced organic electronic materials, particularly for OLEDs. myskinrecipes.com Researchers are exploring how the specific substitution pattern of the boronic acid group on the anthracene scaffold influences the photophysical and electrochemical properties of the resulting materials.
Another significant area of research is the development of fluorescent chemosensors. The boronic acid group can act as a recognition site for various analytes, such as saccharides and anions, while the anthracene unit serves as the fluorescent reporter. frontiersin.orgnih.govnih.gov Key research objectives include enhancing the selectivity and sensitivity of these sensors by modifying the structure of the this compound backbone. This includes the synthesis of derivatives with multiple boronic acid moieties or other functional groups to achieve synergistic binding effects. researchgate.net Furthermore, the synthesis of novel derivatives and the investigation of their crystal structures and photophysical properties remain active areas of inquiry to expand the library of available building blocks for these advanced applications. iucr.orgresearchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C14H11BO2 |
|---|---|
Molecular Weight |
222.05 g/mol |
IUPAC Name |
anthracen-1-ylboronic acid |
InChI |
InChI=1S/C14H11BO2/c16-15(17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9,16-17H |
InChI Key |
DYBXVITUBPGBBW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC2=CC3=CC=CC=C3C=C12)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Functionalization of Anthracen 1 Ylboronic Acid
Direct Borylation Strategies for Anthracene (B1667546) Systems
Direct borylation methods offer an atom-economical approach to functionalizing the anthracene core by converting a C-H bond directly into a C-B bond.
Transition-metal-catalyzed C-H borylation has emerged as a powerful tool for the synthesis of arylboronic esters. nih.gov Iridium-based catalysts are particularly effective for the borylation of aromatic compounds using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). oup.combeilstein-journals.org However, the direct borylation of anthracene typically exhibits regioselectivity driven by steric factors, which presents a challenge for targeting the C1 position.
Under standard iridium catalysis conditions, the borylation of anthracene often yields a mixture of 2,6- and 2,7-disubstituted products, as the reaction disfavors the sterically hindered ortho and peri positions. oup.com Achieving selective borylation at the C1 (peri) position is difficult. However, research has shown that modifying the ligand on the iridium catalyst can alter the regioselectivity. beilstein-journals.org For instance, using the electron-rich ligand 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (tmphen) with an [Ir(OMe)(COD)]₂ catalyst has enabled the four-fold borylation of anthracene to produce 1,3,5,7-tetrakis(Bpin)anthracene. oup.comoup.comresearchgate.net This indicates that under specific catalytic conditions, functionalization at the C1 position is possible, although achieving mono-selectivity remains a significant synthetic hurdle. Other metal catalysts, including iron and platinum, have also been explored for C-H borylation of arenes, expanding the toolkit for these transformations. beilstein-journals.orgacs.org
| Catalyst System | Borylation Reagent | Typical Products from Anthracene | Key Finding |
| [Ir(OMe)(COD)]₂ / dtbpy | B₂pin₂ | 2,6- and 2,7-bis(Bpin)anthracene oup.com | Steric hindrance prevents borylation at the C1 position. oup.com |
| [Ir(OMe)(COD)]₂ / tmphen | B₂pin₂ | 1,3,5,7-tetrakis(Bpin)anthracene oup.comoup.com | Electron-rich ligands can overcome steric hindrance to functionalize the C1 position. oup.com |
| Ir/ICy | Diisopropylaminoborane | Not specified for anthracene | N-Heterocyclic Carbene (NHC) ligands are effective for C-H borylation. beilstein-journals.org |
Directed ortho Metalation (DoM) is a powerful regioselective strategy that utilizes a directing metalation group (DMG) to activate a specific C-H bond for deprotonation by a strong base, typically an organolithium reagent. nih.govacs.org The resulting organometallic intermediate can then be trapped with an electrophile, such as a borate (B1201080) ester, to introduce a boronic acid group.
For the synthesis of anthracen-1-ylboronic acid, a DMG would need to be installed at the C9 position to direct metalation to the adjacent C1 (peri) position. The process involves the coordination of an organolithium base to the DMG, followed by deprotonation at the sterically accessible and electronically favorable C1 position to form a 1-lithioanthracene derivative. nih.gov This intermediate is then treated with a trialkyl borate (e.g., B(OMe)₃ or B(OiPr)₃) to form a boronate ester, which upon acidic hydrolysis, yields the target this compound. nih.gov
Transmetalation is another key strategy, often used sequentially after metalation. For example, an initially formed aryllithium species can be transmetalated with a metal salt (e.g., CuX₂, ZnCl₂) to form a more reactive or selective organometallic reagent before the addition of the boron electrophile. nih.govnih.gov This can improve reaction yields and functional group tolerance.
Indirect Synthetic Pathways via Functional Group Interconversion
Indirect methods are the most established and widely used routes for preparing specifically substituted arylboronic acids, including this compound. These pathways begin with a pre-functionalized anthracene.
The halogen-metal exchange followed by borylation is a classic and reliable method for synthesizing arylboronic acids. nih.gov The process starts with an anthracene halide, such as 1-bromoanthracene (B1281567) or 1-iodoanthracene.
The typical reaction sequence is as follows:
Halogen-Lithium Exchange : The anthracene halide is treated with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C). This generates a highly reactive 1-anthracenyllithium intermediate. chemicalbook.compw.edu.pl
Borylation : The aryllithium species is then quenched by adding a trialkyl borate, such as triisopropyl borate or trimethyl borate. chemicalbook.com
Hydrolysis : The resulting boronate ester is hydrolyzed with an aqueous acid (e.g., HCl) to afford the final this compound. chemicalbook.com
This method's reliability makes it a common choice for producing specifically substituted anthracene boronic acids, as demonstrated by the synthesis of (9,10-di(naphthalen-1-yl)anthracen-2-yl)boronic acid, which follows the same principle. chemicalbook.com
Beyond organolithium reagents, other organometallic precursors can be employed. The use of Grignard reagents (organomagnesium halides) represents one of the earliest methods for boronic acid synthesis. researchgate.netorganic-chemistry.org
The synthesis via a Grignard reagent involves:
Formation of Grignard Reagent : 1-Bromoanthracene is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to form 1-anthracenylmagnesium bromide.
Reaction with Borate Ester : The Grignard reagent is then added to a solution of a trialkyl borate at low temperature. nih.gov
Hydrolysis : Subsequent acidic workup liberates the desired this compound. nih.gov
While effective, this method can sometimes result in lower yields due to side reactions compared to the halogen-lithium exchange pathway. nih.gov Another approach involves the palladium-catalyzed coupling of anthracene halides with diboron (B99234) reagents, known as the Miyaura borylation. organic-chemistry.orgbeilstein-journals.org This reaction offers excellent functional group tolerance and typically proceeds under mild conditions.
| Indirect Method | Starting Material | Key Reagents | Intermediate |
| Halogen-Lithium Exchange | 1-Bromoanthracene | 1. n-BuLi or t-BuLi2. B(OiPr)₃3. H₃O⁺ | 1-Anthracenyllithium chemicalbook.com |
| Grignard Reaction | 1-Bromoanthracene | 1. Mg2. B(OMe)₃3. H₃O⁺ | 1-Anthracenylmagnesium bromide organic-chemistry.org |
| Miyaura Borylation | 1-Iodoanthracene | B₂pin₂, Pd catalyst, Base | Anthracen-1-ylboronate ester organic-chemistry.org |
Preparation of this compound Derivatives and Conjugates
This compound is a versatile building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize more complex anthracene-containing structures. beilstein-journals.org These derivatives are of significant interest in materials science, particularly for applications in organic light-emitting diodes (OLEDs). rsc.org
For example, (10-(naphthalen-1-yl)anthracen-9-yl)boronic acid, a related compound, is used to synthesize host materials for blue OLEDs by coupling it with brominated scaffolds like spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF). rsc.org Similarly, this compound can be coupled with various aryl and heteroaryl halides to introduce the anthracenyl moiety into larger π-conjugated systems. 1-Naphthylboronic acid is used to prepare 9-(naphthalen-1-yl)anthracene, a key intermediate for blue-emitting molecular glasses. chemicalbook.com
Furthermore, boronic acids can be used to create bioconjugates. The palladium-catalyzed 1,4-addition of arylboronic acids to substrates like methyl-2-acetamidoacrylate allows for the synthesis of unnatural amino acid derivatives containing an anthracene side chain. nih.gov This highlights the potential for incorporating the unique photophysical properties of the anthracene core into biological molecules.
Synthesis of Substituted Anthracen-1-ylboronic Acids
The synthesis of substituted anthracen-1-ylboronic acids typically follows established methods for arylboronic acid preparation, often involving the conversion of an organometallic intermediate followed by reaction with a boron electrophile. A common and effective strategy is the lithiation of a halogenated anthracene precursor, followed by borylation.
A general route involves the reaction of a substituted 1-bromoanthracene with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This step generates a highly reactive anthracen-1-yllithium intermediate. Subsequent treatment of this intermediate with a trialkyl borate, most commonly triisopropyl borate or trimethyl borate, leads to the formation of a boronate ester. The final step is the acidic hydrolysis of this ester, typically using an acid like hydrochloric acid (HCl), to yield the desired substituted this compound. chemicalbook.com
For instance, the synthesis of (9,10-di(naphthalen-1-yl)anthracen-2-yl)boronic acid was achieved by treating 2-Bromo-9,10-di-1-naphthalenylanthracene with n-BuLi at -78°C, followed by the addition of triisopropyl borate. chemicalbook.com After stirring and allowing the mixture to warm to room temperature, acidic workup with 2N HCl yielded the final boronic acid product. chemicalbook.com This methodology can be adapted for various substituted 1-haloanthracenes to produce a library of this compound derivatives.
Another potential route involves the use of Grignard reagents. This would entail reacting a substituted 1-haloanthracene with magnesium metal, possibly in the presence of an activator like an anthracene compound, to form the corresponding arylmagnesium halide. google.com This Grignard reagent can then be reacted with a borate ester, followed by hydrolysis, to furnish the boronic acid. google.com
The stability and reactivity of the intermediates are crucial, and reaction conditions must be carefully controlled to prevent side reactions and ensure good yields. The purification of the final product often involves recrystallization from appropriate solvents. chemicalbook.com
Coupling with Diverse Organic Scaffolds to Form Complex Anthracene-Boron Systems
This compound and its derivatives are highly valued for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. sigmaaldrich.combeilstein-journals.org This reaction creates carbon-carbon bonds by coupling the boronic acid with organohalides or triflates, providing a powerful tool for assembling complex molecules that incorporate the anthracene moiety.
The reaction is versatile, tolerating a wide range of functional groups on both coupling partners. beilstein-journals.org This allows for the synthesis of intricate molecular systems where the fluorescent and electronically active anthracene core is connected to other organic scaffolds, such as other aromatic rings, heterocyclic systems, or aliphatic chains. These complex systems are of interest in materials science for developing organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.
A typical Suzuki-Miyaura coupling involves reacting the anthracenylboronic acid with an organic halide in the presence of a palladium catalyst, a base, and a suitable solvent system.
Table 1: Example of a Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |
|---|
As shown in the table, (10-(naphthalen-1-yl)anthracen-9-yl)boronic acid can be effectively coupled with a brominated pyridine (B92270) derivative. ambeed.com The reaction is performed under an inert atmosphere and heated to reflux for several hours. ambeed.com The choice of catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with specific phosphine (B1218219) ligands), base (e.g., K₃PO₄, Na₂CO₃, K₂CO₃), and solvent is critical for optimizing the reaction efficiency and yield. ambeed.comresearchgate.net By selecting different organic halides, a vast array of complex anthracene-containing molecules can be synthesized, each with unique photophysical and chemical properties.
Green Chemistry Principles and Sustainable Synthetic Approaches in this compound Production
The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for valuable chemical compounds, including arylboronic acids. Applying green chemistry principles to the production of this compound aims to reduce environmental impact by minimizing waste, lowering energy consumption, and using less hazardous substances.
Key green strategies applicable to the synthesis of this compound and its derivatives include:
Use of Greener Solvents: Traditional syntheses often rely on volatile organic solvents like THF. chemicalbook.com A greener approach involves substituting these with more environmentally benign alternatives, such as water or bio-based solvents, where possible. Research on related syntheses has shown the successful use of two-phase water/organic solvent systems, which can facilitate catalyst recycling and product separation. researchgate.net
Energy Efficiency: The use of alternative energy sources like ultrasonic or microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov For example, palladium-catalyzed reactions activated by ultrasound have been shown to proceed much faster (e.g., minutes instead of many hours) than those under thermal activation. researchgate.net
Catalyst Optimization: Minimizing the amount of precious metal catalysts like palladium is a key goal. This can be achieved by developing more efficient catalytic systems with high turnover numbers or by using catalytic systems that are recoverable and reusable.
Atom Economy and Waste Reduction: Synthetic routes are being designed to maximize the incorporation of starting materials into the final product (high atom economy). This includes developing one-pot or tandem reactions that avoid the need to isolate and purify intermediates, thereby reducing solvent use and waste generation. researchgate.net For instance, C-H bond functionalization is an emerging strategy that avoids the pre-functionalization (e.g., halogenation) of the anthracene core, thus shortening the synthetic sequence and reducing waste. researchgate.net
Sustainable Workup Procedures: Developing workup and purification methods that minimize waste is crucial. An example from a related field involves a phase-switching workup where a basic aqueous solution is used to cleave boronic ester groups and simultaneously separate the boronic acid from the desired product, streamlining the purification process. rsc.org
By integrating these principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of green chemistry to design safer, more efficient, and environmentally responsible chemical processes.
Chemical Reactivity and Mechanistic Investigations of Anthracen 1 Ylboronic Acid
Transition Metal-Catalyzed Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura coupling is the most prominent reaction involving anthraceneboronic acids, offering a versatile method for creating biaryl structures. However, the reactivity of these compounds extends to other important C-C bond-forming transformations.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its mild conditions and broad functional group tolerance. For sterically demanding substrates like anthracene (B1667546) derivatives, the optimization of catalysts, ligands, and reaction conditions is crucial for achieving high efficiency.
The success of Suzuki-Miyaura couplings involving bulky partners like anthraceneboronic acids heavily relies on the palladium catalyst and, most importantly, the associated ligands. The ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
For challenging couplings, catalysts derived from bulky and electron-rich dialkylbiaryl phosphine (B1218219) ligands have shown enhanced reactivity. nih.gov These ligands promote the formation of monoligated L₁Pd(0) species, which are highly active intermediates in the catalytic cycle. nih.gov Research on the coupling of 9,10-dibromoanthracene (B139309) has provided valuable insights applicable to anthracenylboronic acids. In one study, a palladacycle complex was found to be an effective catalyst for sequential couplings. nih.govnih.gov The study also investigated the effect of adding external σ-donor ligands. While the addition of ligands like XPhos led to improved reactivity, it sometimes resulted in a loss of selectivity in sequential coupling reactions. nih.gov The unparalleled success of palladium-based chemistry is largely credited to the development of phosphines and N-heterocyclic carbenes (NHCs) that enhance palladium's ability to insert into challenging chemical bonds. nih.govnih.gov
Table 1: Effect of Ligands on Suzuki-Miyaura Coupling of 9,10-dibromoanthracene
| Entry | Catalyst System | Observations | Reference |
|---|---|---|---|
| 1 | Palladacycle IA | Effective for selective sequential coupling. | nih.govnih.gov |
| 2 | Palladacycle IA + XPhos | Improved overall reactivity but with a loss of selectivity. | nih.gov |
| 3 | XPhos Pd G1 / G2 | Improved reactivity observed. | nih.gov |
Anthraceneboronic acids can be coupled with a wide range of organic halides and pseudohalides (such as triflates), although the reactivity follows the general trend I > Br > OTf > Cl. The choice of reaction partners is critical for synthesizing complex molecules for materials science. Research involving the site-selective coupling of 9,10-dibromoanthracene demonstrates the versatility of these reactions. In a one-pot, three-component reaction, 9,10-dibromoanthracene was successfully coupled sequentially with benzofuran-2-boronic acid and 4-chlorophenyl boronic acid, showcasing the compatibility with both heteroaryl and aryl coupling partners. nih.govnih.gov This sequential approach allows for the synthesis of complex, unsymmetrically substituted anthracenes, which are valuable as OLED emitters. nih.govnih.gov
The reaction conditions are adaptable; for example, couplings with electron-rich boronic acids often proceed well under anhydrous conditions in solvents like toluene, whereas electron-poor partners may require aqueous solvent mixtures to achieve optimal yields. chemrxiv.org
Table 2: Sequential Suzuki-Miyaura Coupling with 9,10-Dibromoanthracene
| Step | Boronic Acid Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Benzofuran-2-boronic acid | Palladacycle IA (0.5 mol%), K₂CO₃, THF/H₂O, 60 °C, 12 h | Mono-arylated intermediate | 72% (overall) | nih.gov |
| 2 | 4-Chlorophenyl boronic acid | K₂CO₃, 80 °C, 12 h | 9-(Benzofuran-2-yl)-10-(4-chlorophenyl)anthracene |
The B-alkyl Suzuki-Miyaura cross-coupling, which forms a C(sp²)-C(sp³) bond, is significantly more challenging than the corresponding C(sp²)-C(sp²) coupling. This is due to issues like competing β-hydride elimination from the alkyl group on the palladium intermediate. Despite these challenges, significant progress has been made. One notable development is the use of a highly reactive Pd-AntPhos catalyst for the cross-coupling of sterically demanding di-ortho-substituted aryl halides with (secondary) cycloalkylboronic acids. This method was reported to be effective for a range of sterically hindered substrates, including anthracene derivatives, successfully minimizing the undesired β-hydride elimination pathway. rsc.org This demonstrates that C(sp²)-C(sp³) bonds can be formed on an anthracene core, expanding the synthetic utility of anthracene-based building blocks. rsc.org
While the Suzuki-Miyaura reaction is predominant, anthracenylboronic acids can participate in other types of C-C bond-forming reactions. These alternative transformations broaden the synthetic routes available for incorporating the anthracene scaffold.
One important alternative is the rhodium-catalyzed 1,2-addition of arylboronic acids to aldehydes and other carbonyl compounds. nih.govresearchgate.net This reaction provides a direct route to secondary alcohols. The catalytic cycle involves a transmetalation step between the rhodium complex and the organoboronic acid, followed by nucleophilic addition to the carbonyl group. nih.gov
Another relevant transformation is the oxidative boron Heck reaction. Unlike the traditional Mizoroki-Heck reaction which couples an alkene with an aryl halide, the oxidative boron Heck variant uses an arylboronic acid. hw.ac.uk The catalytic cycle is initiated by transmetalation between the boronic acid and a Pd(II) catalyst, rather than the oxidative addition of a Pd(0) species into an aryl-halide bond. This process requires an oxidant to regenerate the Pd(II) catalyst at the end of the cycle. hw.ac.uk
The carbonylative Suzuki-Miyaura coupling is a powerful three-component reaction that incorporates a molecule of carbon monoxide (CO) to form a ketone, effectively creating an aroyl group. This reaction couples an organic halide, a boronic acid, and CO in a single step. A significant challenge is preventing the direct, non-carbonylative Suzuki coupling, especially with electron-deficient aryl halides. nih.gov
Modern protocols often utilize CO-releasing molecules (CORMs) to avoid handling toxic, gaseous carbon monoxide directly. nih.govacs.org Research has demonstrated the feasibility of this reaction on an anthracene framework. In one example, the coupling of phenyl DABO boronate (a stable boronic acid derivative) with 2-bromoanthracene-9,10-dione was achieved under base-free conditions, producing the corresponding benzophenone (B1666685) derivative in a 44% yield. nih.govacs.org This demonstrates that even relatively electron-poor anthracene halides can undergo this transformation to produce complex ketones. nih.govacs.org
Table 3: Example of Carbonylative Suzuki-Miyaura Coupling with an Anthracene Derivative
| Aryl Halide | Boron Reagent | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Bromoanthracene-9,10-dione | Phenyl DABO boronate | Pd(acac)₂, CataCXium A·HI | COgen (CO source), Toluene, H₂O, 80 °C | 2-Benzoylanthracene-9,10-dione | 44% | nih.govacs.org |
Suzuki-Miyaura Coupling: Optimization, Scope, and Limitations with Anthraceneboronic Acids
Lewis Acidity and Boron-Mediated Transformations
Boronic acids, including anthracen-1-ylboronic acid, are characterized by the presence of a boron atom with an empty p-orbital, which confers Lewis acidic properties. nih.govnih.gov This electron deficiency allows the boron center to act as a Lewis acid, readily accepting a pair of electrons from Lewis bases. In aqueous solutions, boronic acids exist in an equilibrium between the neutral, trigonal planar species (R-B(OH)₂) and the anionic, tetrahedral boronate form (R-B(OH)₃⁻). nih.govnih.gov The Lewis acidity of the boronic acid is a critical factor governing its reactivity and its interactions with other molecules. The aromatic system of the anthracene moiety can contribute to the stabilization of both the boronic acid and its corresponding boronate form through polar-π interactions and solvation effects. nih.govnih.gov
The Lewis acidic boron center of this compound readily interacts with a variety of nucleophilic species and ligands containing oxygen donors. These interactions can range from hydrogen bonding to the formation of reversible covalent bonds.
Studies on analogous anthracene-appended boronic acids have demonstrated significant interactions with inorganic and organic anions in solution. rsc.org Anions such as carboxylates, phosphates, and sulfates form hydrogen-bonded complexes with the boronic acid group. rsc.org This interaction can lead to a strong fluorescence response, often attributed to the modulation of photoinduced electron transfer (PET) processes. rsc.org In some cases, stronger interactions lead to the formation of covalent cyclic esters, as observed with the hydrogen oxalate (B1200264) anion. rsc.org
A primary mode of reactivity is the formation of cyclic boronate esters with 1,2- or 1,3-diols, a reaction that forms the basis of many boronic acid-based sensors for saccharides. researchgate.net The binding affinities and reaction kinetics are influenced by factors such as the pH of the medium and the stereochemical arrangement of the hydroxyl groups on the diol.
The following table summarizes the observed interactions between an anthracene-appended ortho-aminomethylphenylboronic acid and various anions, highlighting the nature of the interaction and its effect on the system's fluorescence.
| Interacting Species (Anion) | Nature of Interaction | Observed Effect |
| Carboxylates | Hydrogen Bonding | Strong turn-off fluorescence |
| Phosphates | Hydrogen Bonding / Coordination | Strong turn-off fluorescence |
| Sulfates | Hydrogen Bonding | Strong turn-off fluorescence |
| Dihydrogen Phosphate | Preferential Hydrogen Bonding | Confirmed by DFT optimization |
| Hydrogen Oxalate | Covalent Cyclic Ester Formation | Anomalously strong binding |
| Malonic Acid Monoanion | Ditopic Binding | Strong turn-on fluorescence |
This table is based on findings from a study on a related anthracene-appended boronic acid system and illustrates the types of interactions this compound could undergo. rsc.org
In anthracene-boronic acid derivatives that incorporate a nearby amino group, a key intramolecular process is the formation of a dative B-N coordination bond. nih.govresearchgate.net This chelation creates a cyclic structure where the lone pair of electrons on the nitrogen atom is donated to the empty p-orbital of the boron atom. The formation and disruption of this intramolecular B-N bond is a central theme in the mechanism of many fluorescent sensors. researchgate.net
For instance, in certain sensor designs, the B-N bond is present in the non-fluorescent "off" state. Upon binding with a diol (such as a saccharide), the boron atom's hybridization changes from sp² to sp³, leading to the cleavage of the B-N bond. This disruption is often cited as the trigger for a "turn-on" fluorescence signal. researchgate.net Furthermore, intramolecular hydrogen bonds, such as an ammonium-boronate interaction in zwitterionic forms, can be essential for the signaling mechanism by enabling and modulating the efficiency of PET quenching. researchgate.netacs.org
Photophysical and Photochemical Reactivity Pathways
The photophysical behavior of this compound is dominated by the anthracene fluorophore. The boronic acid substituent and its interactions with the environment significantly modulate the inherent photochemical properties of anthracene, particularly its fluorescence emission, through mechanisms like photoinduced electron transfer.
Photoinduced electron transfer (PET) is a primary mechanism governing the fluorescence of many anthracene-boronic acid systems, especially those designed as sensors. researchgate.netresearchgate.net In a typical PET sensor design, an electron-donating group, such as a tertiary amine, is positioned in close proximity to the anthracene fluorophore. nih.govresearchgate.net In the absence of an analyte, excitation of the anthracene moiety by light is followed by the transfer of an electron from the nitrogen lone pair to the excited fluorophore. This process provides a non-radiative de-excitation pathway, effectively quenching the fluorescence (fluorescence "off" state). nih.govresearchgate.net
Several mechanisms have been proposed for how analyte binding modulates this PET process:
B-N Bond Disruption: Upon binding to a diol, the boron center becomes tetrahedral, which can disrupt a pre-existing intramolecular B-N dative bond. This breakage increases the distance between the amine and the fluorophore or alters the electronic coupling, inhibiting the PET process and restoring fluorescence (fluorescence "on" state). researchgate.net
Protonation/Solvolysis: An alternative mechanism suggests that the formation of a boronic acid-diol complex in protic solvents induces solvolysis, leading to the protonation of the nearby amine. nih.gov The resulting ammonium (B1175870) cation no longer has a lone pair of electrons available for donation, thus preventing PET and causing fluorescence enhancement. nih.gov
Anion-Enhanced PET: Conversely, interactions with certain anions can enhance the PET process. The binding of anions through hydrogen bonds can remove an intramolecular hydrogen bond that initially suppressed PET, leading to a "turn-off" fluorescence response. rsc.org
The efficiency of PET is critically dependent on the redox potentials of the donor (e.g., the amine) and the acceptor (the excited anthracene) and the energetic stabilization gained through the electron transfer process. rsc.orgnih.gov
The excited state dynamics of the anthracene core involve transitions between its singlet (S₀, S₁, S₂) and triplet (T) electronic states. Upon photoexcitation to the S₁ state, the anthracene molecule can relax through several pathways: fluorescence, internal conversion to the ground state (S₀), or intersystem crossing to a triplet state. nih.gov High-resolution spectroscopy on anthracene has shown that the main radiationless transition is internal conversion to the ground state, rather than intersystem crossing. nih.gov
In derivatives like this compound, these intrinsic dynamics are modified. The boronic acid group and any coordinated species can influence the energy levels of the excited states and the rates of transitions between them. For instance, femtosecond transient absorption studies on other anthracene derivatives have revealed relaxation processes from a locally excited state to a charge transfer state, a process that can compete with fluorescence. rsc.org
Energy transfer processes can also occur if other chromophores are present. For example, intramolecular electronic energy transfer has been observed between rigidly linked naphthalene (B1677914) and anthracene chromophores, where the efficiency and mechanism (e.g., Coulombic or Dexter exchange) depend on the orientation and distance between the donor and acceptor units. princeton.edu In the context of this compound, interactions with analytes could potentially create assemblies where energy transfer processes become relevant.
Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies
To rigorously establish the mechanisms of reactions involving this compound, kinetic and isotopic labeling studies are indispensable tools. These methods provide quantitative data on reaction rates and allow for the unambiguous tracing of atoms through transformation pathways.
Kinetic studies, such as those performed on the oxidation of anthracene, can be used to determine the reaction order with respect to each reactant and calculate the activation energy of the process. mdpi.com For boron-mediated transformations, monitoring the reaction rate under varying concentrations of the boronic acid and the nucleophile (e.g., a diol) can help elucidate the rate-determining step and the composition of the transition state. For example, a first-order dependence on both the boronic acid and the diol would suggest a bimolecular reaction mechanism.
Isotopic labeling provides a powerful means to probe specific bond-forming and bond-breaking events. nih.gov For instance, to investigate the proposed solvolysis mechanism in PET sensors, experiments could be conducted in deuterated solvents (e.g., D₂O). nih.gov A significant kinetic isotope effect (a change in reaction rate upon isotopic substitution) would provide strong evidence for the involvement of proton transfer in the rate-determining step. Similarly, using ¹⁸O-labeled water could help trace the oxygen atoms during the hydrolysis of boronate esters, confirming the reversibility and mechanism of ester formation. By comparing the mass spectra of products from labeled and unlabeled experiments, the incorporation and position of isotopes can be precisely determined, offering definitive insights into the reaction pathway. nih.gov
Advanced Applications of Anthracen 1 Ylboronic Acid in Materials Science and Molecular Sensing
Development of Fluorescent Chemosensors and Probes
The core principle behind the function of anthracen-1-ylboronic acid-based chemosensors lies in the interaction between the boronic acid group and the target analyte, which in turn modulates the fluorescence properties of the anthracene (B1667546) unit. bham.ac.uk This modulation can occur through several mechanisms, including photoinduced electron transfer (PET), internal charge transfer (ICT), and Förster resonance energy transfer (FRET). bham.ac.uknih.gov The design of these sensors often involves strategic placement of functional groups to fine-tune their selectivity and sensitivity towards specific molecules.
A prominent application of anthracenylboronic acid derivatives is in the detection and recognition of saccharides and polyols. nih.gov Boronic acids are known to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, a structural feature common in saccharides. researchgate.netpublish.csiro.au This interaction leads to the formation of cyclic boronate esters, which can trigger a change in the fluorescence of the appended anthracene fluorophore, signaling the presence of the saccharide. nih.gov
| Reactant | Product | Conditions | Mechanism |
| This compound + Diol (e.g., Glucose) | Cyclic Boronate Ester | Aqueous solution, pH dependent | Reversible covalent condensation |
Achieving high selectivity and sensitivity in saccharide sensing is a primary goal in the design of boronic acid-based chemosensors. One common strategy is to incorporate an amino group in close proximity to the boronic acid. This intramolecular coordination lowers the pKa of the boronic acid, increasing the concentration of the reactive boronate species at physiological pH. nih.gov This design feature enhances the sensor's affinity for diols under neutral conditions. nih.gov
Another powerful approach to improve selectivity, particularly for glucose, is the use of supramolecular assemblies. For instance, creating a complex between an anthracene-boronic acid probe and a cyclodextrin can lead to highly selective glucose recognition. researchgate.netnih.gov In such systems, the binding of glucose can induce the formation of a 2:1 complex within the cyclodextrin cavity, resulting in a unique fluorescence signal, such as dimer fluorescence, that is not observed with other saccharides. nih.govresearchgate.net The choice of the fluorophore and its position relative to the boronic acid are also critical design elements that influence the signaling mechanism, which is often based on photoinduced electron transfer (PET). nih.govnih.gov
| Design Principle | Effect | Example Analyte |
| Intramolecular amino group | Lowers pKa, enhances binding at neutral pH | General Saccharides |
| Supramolecular assembly (e.g., with γ-Cyclodextrin) | Enhances selectivity through specific complex formation | D-Glucose |
| Strategic fluorophore placement | Modulates fluorescence signaling (e.g., PET) | Various Saccharides |
The inherent pH-dependence of the boronic acid-diol interaction presents both a challenge and an opportunity for sensor design. While sensing is often more efficient at higher pH values, for biological applications, operation at physiological pH (around 7.4) is crucial. nih.govnih.gov To address this, researchers have developed strategies to lower the pKa of the boronic acid moiety. Introducing electron-withdrawing groups, such as a fluorine atom, onto the phenyl ring of the boronic acid can effectively lower its pKa, enabling it to recognize sugars at physiological pH. nih.govresearchgate.net This adaptation allows for the development of sensors that can function in biological media. The fluorescence response of these sensors can be tuned to be "turn-on" or "turn-off" depending on the specific design and the interaction with the target saccharide. scilit.com The pH of the environment can also be used as a variable to create sensor arrays that can differentiate between various saccharides based on their distinct fluorescence responses at different pH levels. mdpi.com
Beyond saccharides, anthracene-appended boronic acids have been engineered for the recognition and sensing of anions. An anthracene derivative bearing an ortho-aminomethylphenylboronic acid group has been shown to interact with a range of organic and inorganic anions. rsc.org In this system, anions like carboxylates, phosphates, and sulfates form hydrogen-bonded complexes with the B(OH)₂ group. This interaction leads to a "turn-off" fluorescence response, which is attributed to an enhanced photoinduced electron transfer (PET) mechanism. scilit.comrsc.org The binding constants for many of these anions show a linear correlation with the pKa of their conjugate acids. rsc.org This demonstrates the potential for these compounds to act as fluorescent chemosensors for various biologically and environmentally relevant anions.
The versatility of anthracene-boronic acid sensors extends to the detection of more complex biomolecules in an in vitro setting. By tailoring the molecular structure of the sensor, it is possible to achieve selectivity for specific biological targets. For example, an anthracene-based sensor was developed to target sialyl Lewis x (sLex), an important biomarker in cancer diagnosis. nih.gov By modifying the steric bulk of an amine substituent adjacent to the anthracene, a degree of selectivity towards specific oligosaccharides was achieved. nih.gov These boronolectin-fluorophore conjugates have been used for the selective labeling of cell-surface glycans on human hepatic cancer cells, showcasing their potential in biomedical research and diagnostics. nih.gov
Water Detection in Organic Solvents
Derivatives of anthracene boronic acid have been ingeniously designed as fluorescent sensors for the detection of trace amounts of water in organic solvents. The primary mechanism behind this application is Photo-induced Electron Transfer (PET). In an anhydrous environment, the lone pair of electrons on the nitrogen atom of an amino group, strategically placed near the anthracene fluorophore, quenches the fluorescence of anthracene via PET.
Upon the introduction of water, the boronic acid ester moiety undergoes hydrolysis. This process leads to the formation of a stable, fluorescent ionic structure between the hydroxylated boronic acid ester and a protonated tertiary amino group. This structural change suppresses the PET process, resulting in a significant, "turn-on" enhancement of fluorescence intensity that is directly proportional to the water content. This principle has been used to develop highly sensitive sensors capable of detecting water content as low as 0.008 wt%.
Several research groups have synthesized and tested a variety of these sensors, demonstrating their efficacy across a range of polar, nonpolar, protic, and aprotic solvents.
Table 1: Performance of Anthracene-Boronic Acid Based Fluorescent Water Sensors This table is interactive. Click on the headers to sort the data.
| Sensor | Key Structural Feature | Detection Mechanism | Typical Detection Limit (wt% water) | Ref. |
|---|---|---|---|---|
| OM-1 | Boronic acid ester near a tertiary amino group at the 9-position of anthracene. | PET Suppression | N/A | rsc.org |
| OM-2 | Bisboronic acid ester near a tertiary amino group at the 9-position of anthracene. | PET Suppression | N/A | rsc.org |
| OF-2 | Cyano group as an electron-withdrawing substituent on the phenylboronic acid pinacol ester. | PET Suppression | 0.008 - 0.01% | rsc.org |
| KT-2 | Anthracene fluorophore with a 3-(triethoxysilyl)propyl group on the amino moiety. | PET Suppression | N/A | rsc.org |
It is important to note that the molecular design is critical; sensors where the boronic acid ester is directly connected to the anthracene fluorophore without the proximate amino group (e.g., OU-1 and OU-2) show no significant change in fluorescence upon water addition, highlighting the necessity of the PET mechanism for this sensing application. rsc.org
Integration into Functional Organic Materials
The rigid, planar structure and inherent fluorescence of the anthracene core, combined with the synthetic versatility of the boronic acid group, make this compound a valuable component in the creation of functional organic materials. The boronic acid moiety serves as a key chemical handle, enabling its incorporation into larger molecular and polymeric systems through reactions like the Suzuki coupling.
Organic Light-Emitting Diode (OLED) Components and Host Materials
Anthracene derivatives are widely studied for use in Organic Light-Emitting Diodes (OLEDs), particularly as host materials for blue emitters, due to their high photoluminescence quantum yields, wide energy gaps, and good thermal stability. researchgate.net Anthracenylboronic acids are critical precursors in the synthesis of these advanced host materials.
For example, novel host materials have been successfully prepared by reacting a halogenated spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF) core with various anthracenylboronic acid derivatives, such as 10-phenylanthracene-9-yl boronic acid and 10-(naphthalene-1-yl)anthracene-9-yl boronic acid, via the Suzuki reaction. rsc.orgrsc.org These materials form the emissive layer in OLED devices. When doped with appropriate guest emitter molecules, they exhibit bright and efficient blue electroluminescence. The bulky, non-planar spiro structure helps to prevent intermolecular π–π stacking of the anthracene units, which preserves their high emission efficiency in the solid state.
Table 2: Performance of OLEDs Utilizing Anthracene-Boronic Acid Derivatives This table is interactive. Click on the headers to sort the data.
| Host Material | Anthracene-Boronic Acid Precursor | Dopant | Emission Color | Luminance Efficiency (cd/A) | Ref. |
|---|---|---|---|---|---|
| BH-9PA | 10-phenylanthracene-9-yl boronic acid | DSA-Ph | Blue (468 nm) | 7.03 | rsc.orgrsc.org |
| BH-9PA | 10-phenylanthracene-9-yl boronic acid | BD-6MDPA | Blue (464 nm) | 6.60 | rsc.orgrsc.org |
Fluorescent Polymer Architectures and Networks
The boronic acid group of this compound provides a reactive site for its integration into polymer structures, creating materials with built-in fluorescence. This can be achieved through several strategies. One approach involves the copolymerization of monomers containing the anthracenylboronic acid moiety.
A more versatile method involves creating covalent adaptable networks (CANs). For instance, 9-anthraceneboronic acid has been used to form cross-linked networks in polymers like poly(styrene-butadiene-styrene) (SBS). mdpi.comnih.gov In this process, the polymer backbone is first functionalized with diol groups. The anthraceneboronic acid then reacts with these diols to form dynamic boronic ester cross-links. mdpi.comnih.gov The resulting material is a stimuli-responsive elastomer where the cross-links can be reversibly broken and reformed by the presence of alcohols or heat. Furthermore, the anthracene units themselves can photodimerize under UV light, introducing a second, light-responsive cross-linking mechanism into the network. mdpi.comnih.gov This dual-responsive nature allows for precise control over the material's mechanical properties. mdpi.comnih.gov
Optoelectronic and Semiconductor Material Design
The same properties that make anthracene derivatives suitable for OLEDs also render them promising for broader optoelectronic and semiconductor applications. researchgate.net The development of novel organic semiconductors is crucial for advancing organic electronics, and boron- and nitrogen-embedded polycyclic arenes have emerged as a significant class of materials in this field. acs.org
The extended π-conjugated system of the anthracene core facilitates efficient charge transport, a fundamental requirement for a semiconductor. The boronic acid functional group allows for extensive synthetic modification. Through cross-coupling reactions, the electronic properties of the anthracene core can be systematically tuned by attaching various electron-donating or electron-withdrawing groups. This molecular engineering approach enables the optimization of properties like the HOMO/LUMO energy levels, charge carrier mobility, and absorption/emission spectra to suit specific applications, such as organic field-effect transistors (OFETs), photovoltaics, and nonlinear optical materials. researchgate.netnih.gov
Supramolecular Chemistry and Self-Assembly Processes
The dual nature of this compound—possessing a hydrophobic aromatic core and a hydrophilic, reactive boronic acid group—makes it an ideal candidate for use in supramolecular chemistry, where non-covalent interactions govern the assembly of complex architectures.
Host-Guest Interactions with Macrocyclic Receptors (e.g., Cyclodextrins)
Cyclodextrins (CDs) are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate nonpolar "guest" molecules in aqueous solutions. frontiersin.orgacs.org The anthracene moiety of this compound is an excellent guest for the β-cyclodextrin cavity due to its complementary size and hydrophobicity.
This host-guest interaction can be exploited to create sophisticated molecular recognition systems. In these assemblies, the anthracene unit is encapsulated within the CD cavity, while the boronic acid group remains exposed at the rim of the cyclodextrin. This positioning allows the boronic acid to act as a recognition site for other molecules, particularly those with diol functionalities, such as saccharides. nih.gov The binding of a target molecule to the boronic acid can induce a change in the local environment of the anthracene fluorophore, leading to a detectable change in its fluorescence signal. This principle forms the basis of highly selective sensors for biologically important molecules like glucose. nih.gov
Table 3: Components of a Cyclodextrin-Based Supramolecular System This table is interactive. Click on the headers to sort the data.
| Component | Role | Key Interaction |
|---|---|---|
| Anthracene Moiety | Guest / Fluorophore | Hydrophobic interaction with the cyclodextrin cavity. |
| β-Cyclodextrin | Host Receptor | Encapsulates the anthracene moiety. |
| Boronic Acid Group | Recognition Site | Forms reversible covalent bonds with diol-containing analytes. |
| Analyte (e.g., Glucose) | Target Molecule | Binds to the boronic acid group at the host-guest interface. |
Formation of Molecular Aggregates and Ordered Structures
The inherent properties of this compound facilitate its participation in the formation of molecular aggregates and highly ordered supramolecular structures. This self-assembly is driven by a combination of non-covalent interactions, such as π-π stacking of the anthracene cores, and reversible covalent interactions involving the boronic acid moiety.
The planar and electron-rich nature of the anthracene unit promotes intermolecular π-π stacking, a key interaction in the formation of one-dimensional and two-dimensional ordered structures. nih.gov These interactions can lead to the formation of aggregates with distinct photophysical properties, such as excimer emission, which is a hallmark of closely packed anthracene derivatives. This phenomenon is highly sensitive to the distance and orientation between adjacent anthracene units, making it a valuable tool for probing molecular self-assembly.
Furthermore, the boronic acid group is a versatile functional handle for directing self-assembly through the formation of reversible covalent bonds. Boronic acids are known to react with diols to form stable five- or six-membered cyclic boronate esters. This reversible nature of the boronate ester linkage is a cornerstone of dynamic covalent chemistry, allowing for the construction of self-healing materials and stimuli-responsive systems. For instance, derivatives of anthracene boronic acid have been shown to form supramolecular complexes with molecules like cyclodextrins in the presence of saccharides, leading to changes in fluorescence that can be used for sensing applications. While this has been demonstrated with an anthracene-2-yl derivative, the principle is applicable to the 1-yl isomer as well. rsc.org
The interplay between π-π stacking and boronate ester formation can lead to the creation of complex and functional architectures. For example, the self-assembly of anthracene boronic acids can be modulated by the presence of diol-containing analytes, leading to a change in the aggregation state and a corresponding optical or electronic signal. This principle is fundamental to the design of chemosensors.
Table 1: Intermolecular Interactions Driving Self-Assembly of Anthracene Boronic Acids
| Interaction Type | Participating Moiety | Description | Resulting Structure |
| π-π Stacking | Anthracene Core | Non-covalent interaction between the electron clouds of adjacent aromatic rings. | Formation of columnar or layered aggregates. |
| Boronate Ester Formation | Boronic Acid and Diol | Reversible covalent bond formation between the boronic acid and a diol. | Cross-linked networks, macrocycles, or polymers. |
| Hydrogen Bonding | Boronic Acid Hydroxyls | Interaction between the hydroxyl groups of the boronic acid. | Dimerization or formation of extended hydrogen-bonded networks. |
Catalytic Applications Beyond Cross-Coupling
While widely recognized for their role in palladium-catalyzed cross-coupling reactions, boronic acids, including this compound, possess intrinsic catalytic capabilities that extend to other areas of organic synthesis.
Organocatalysis and Lewis Acid Catalysis in Organic Transformations
The boron atom in this compound has a vacant p-orbital, which imparts Lewis acidic character to the molecule. This Lewis acidity allows it to act as an organocatalyst, activating substrates and facilitating a variety of organic transformations. This catalytic activity is particularly relevant for reactions involving the activation of hydroxyl groups, such as those in carboxylic acids and alcohols. nih.govrsc.org
In the context of Lewis acid catalysis, this compound can activate carboxylic acids towards nucleophilic attack. For example, in amidation reactions, the boronic acid can form a reactive intermediate with the carboxylic acid, facilitating its condensation with an amine to form an amide bond. rsc.org This approach avoids the need for harsh reagents and offers a milder alternative to traditional coupling methods. The general mechanism for boronic acid-catalyzed amidation is depicted in the table below.
Table 2: Proposed Mechanism for Boronic Acid-Catalyzed Amidation
| Step | Description |
| 1. Activation | The Lewis acidic boronic acid coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. |
| 2. Nucleophilic Attack | The amine nucleophile attacks the activated carbonyl carbon. |
| 3. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |
| 4. Dehydration | The boronic acid facilitates the elimination of a water molecule. |
| 5. Product Formation and Catalyst Regeneration | The amide product is released, and the boronic acid catalyst is regenerated. |
This catalytic activity is not limited to amidation. Boronic acids can also catalyze other reactions such as esterifications and aldol reactions. nih.gov The anthracene moiety in this compound can potentially influence the catalytic activity by modifying the Lewis acidity of the boron center through electronic effects or by participating in substrate binding through non-covalent interactions. While specific studies on the catalytic applications of this compound are not extensively reported, the established principles of boronic acid catalysis provide a strong foundation for its potential utility in a range of organic transformations. nih.gov
Spectroscopic and Advanced Analytical Characterization Techniques for Anthracen 1 Ylboronic Acid Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic analysis of anthracen-1-ylboronic acid systems. It provides unparalleled insight into the connectivity of atoms, the electronic environment of specific nuclei, and the interactions between different parts of a molecule.
Boron-11 (¹¹B) NMR spectroscopy is a powerful and direct method for probing the local environment of the boron atom in this compound. With a natural abundance of 80.1% and a nuclear spin of 3/2, the ¹¹B nucleus is highly amenable to NMR studies. The chemical shift of the ¹¹B nucleus is particularly sensitive to its hybridization state, offering a clear distinction between the trigonal planar (sp²) boronic acid and the tetrahedral (sp³) boronate ester or borate (B1201080) complex.
In its free, uncomplexed state, the sp²-hybridized boron atom of an arylboronic acid typically resonates in the downfield region of the ¹¹B NMR spectrum. For instance, studies on various phenylboronic acids have shown that the chemical shifts for the sp²-hybridized boron species generally fall within the range of 27 to 33 parts per million (ppm) nsf.gov. Upon reaction with a diol to form a cyclic boronate ester, or upon coordination with a Lewis base, the boron atom becomes sp³-hybridized. This change in coordination geometry results in a significant upfield shift in the ¹¹B NMR spectrum, with signals for the sp³-hybridized species typically appearing between 4 and 10 ppm nsf.gov. This distinct shift provides a reliable diagnostic tool for monitoring reactions and binding events at the boronic acid moiety.
The chemical shift is also influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to shift the resonance to a lower field, while electron-donating groups cause an upfield shift. This sensitivity allows for the fine-tuning of the electronic properties of the boronic acid to be monitored.
| Boron Species | Hybridization | Typical ¹¹B Chemical Shift Range (ppm) |
|---|---|---|
| Arylboronic Acid | sp² | 27 - 33 |
| Arylboronate Ester/Borate Complex | sp³ | 4 - 10 |
While ¹¹B NMR provides specific information about the boron center, a more complete structural elucidation of this compound and its complexes requires the use of multi-nuclear (e.g., ¹H, ¹³C) and multi-dimensional NMR techniques.
¹H and ¹³C NMR: Proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the carbon-hydrogen framework of the anthracene (B1667546) core and any associated ligands or substrates. The chemical shifts and coupling constants of the aromatic protons of the anthracene moiety are sensitive to substitution and intermolecular interactions. For example, the complete assignment of proton and carbon signals in complex Diels-Alder adducts of anthracene has been achieved through a combination of 1D and 2D NMR experiments umich.eduresearchgate.net.
2D NMR Techniques: Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectra of this compound systems.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, helping to establish the connectivity of the proton network within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate the chemical shifts of protons with the directly attached carbon atoms, enabling the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing critical information for connecting different molecular fragments and assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These methods are used to identify protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the three-dimensional structure of complexes formed by this compound with other molecules.
The combined application of these multi-dimensional techniques allows for the comprehensive structural characterization of intricate supramolecular systems involving this compound.
UV-Visible and Fluorescence Spectroscopy for Photophysical Property Characterization
The extended π-conjugated system of the anthracene core in this compound endows it with interesting photophysical properties. UV-visible absorption and fluorescence spectroscopy are essential tools for characterizing these properties and for developing applications in sensing and imaging.
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence quantum yield of the parent anthracene molecule is known to be solvent-dependent, with a value of 0.27 in ethanol (B145695) and 0.36 in cyclohexane (B81311) . The introduction of the boronic acid group at the 1-position can influence the quantum yield through electronic and steric effects.
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. For anthracene, fluorescence lifetimes are typically in the nanosecond range and are also sensitive to the molecular environment researchgate.netresearchgate.netnih.gov. The binding of analytes to the boronic acid moiety can lead to changes in both the quantum yield and the fluorescence lifetime, a principle that is often exploited in the design of fluorescent sensors nih.gov. For instance, studies on related anthracene-boronic acid systems have demonstrated significant changes in fluorescence intensity upon binding with carbohydrates nih.gov.
| Compound | Solvent | Fluorescence Quantum Yield (ΦF) |
|---|---|---|
| Anthracene | Ethanol | 0.27 |
| Anthracene | Cyclohexane | 0.36 |
The absorption and emission spectra of this compound are expected to be sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. The electronic transitions of the anthracene core can be influenced by solute-solvent interactions, including both dispersive and repulsive forces researchgate.netspectroscopyonline.com.
In general, an increase in solvent polarity can lead to shifts in the absorption and emission maxima. For nonpolar solutes like anthracene, the interpretation of these shifts can be complex, but they provide valuable information about the electronic structure of the ground and excited states researchgate.netnih.gov. Studies on the solvatochromic behavior of hypericin, another large aromatic system, have shown that separating solvents into protic and aprotic groups can lead to better correlations with solvent polarity parameters nih.gov. Similar detailed studies on this compound would shed light on how the boronic acid functionality modulates the solvatochromic response of the anthracene fluorophore. These solvent-dependent spectral changes are critical considerations in the design of fluorescent probes for use in diverse chemical and biological environments.
Mass Spectrometry for Molecular Composition and Reaction Product Identification
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound and for identifying the products of its reactions. Electrospray ionization (ESI) is a commonly employed soft ionization technique for the analysis of arylboronic acids, as it allows for the ionization of polar molecules directly from solution with minimal fragmentation nih.gov.
Arylboronic acids can be analyzed in both positive and negative ion modes. In the positive ion mode, protonated molecules ([M+H]⁺) or adducts with solvent or salt cations are often observed. In the negative ion mode, deprotonated molecules ([M-H]⁻) are typically detected.
One of the characteristic features of boronic acids in mass spectrometry is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines, which are trimers of the corresponding boronic acid. The formation of these species can sometimes complicate the interpretation of the mass spectrum nih.gov.
X-ray Crystallography for Solid-State Structural Determination
For instance, the crystal structure of 4-(anthracen-9-yl)pyridine, synthesized via a Suzuki-Miyaura coupling reaction involving a boronic acid, has been determined by single-crystal X-ray diffraction. nih.govresearchgate.netiucr.org The analysis revealed a monoclinic C2/c space group. nih.govresearchgate.netiucr.org Such studies highlight key intermolecular forces, including C–H⋯π interactions and π–π stacking, which are critical in the formation of supramolecular structures. nih.goviucr.org In the case of 4-(anthracen-9-yl)pyridine, pairs of molecules form cyclic centrosymmetric dimers through these interactions, leading to an infinite one-dimensional chain. nih.goviucr.org The distance between the stacked anthracene rings (Cg⋯Cg) is a critical parameter derived from this analysis. nih.gov
The crystallographic data obtained for such derivatives provides a model for understanding how the rigid, planar anthracene core and the boronic acid functional group of this compound might influence crystal packing and supramolecular assembly.
Table 1: Representative Crystallographic Data for an Anthracene Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Intermolecular Interaction | C–H⋯π, π–π stacking |
| Stacking Distance (Å) | 3.6061(2) |
Note: Specific lattice parameters (a, b, c, β) for 4-(anthracen-9-yl)pyridine are detailed in the cited literature. This table illustrates the type of data obtained.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the bonding environment within a molecule. For this compound, these methods can confirm the presence of both the anthracene core and the boronic acid moiety through their characteristic vibrational modes.
The IR spectrum of the related compound, anthracene-9-boronic acid, has been used to confirm its identity. thermofisher.com The key vibrational modes for this compound can be predicted based on the known spectra of anthracene and boronic acids.
Anthracene Core Vibrations : The polycyclic aromatic hydrocarbon structure gives rise to several characteristic peaks. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings result in a series of sharp bands between 1625 and 1450 cm⁻¹. In-plane and out-of-plane C-H bending vibrations provide a fingerprint region at lower wavenumbers. nist.gov
Boronic Acid Group Vibrations : The B(OH)₂ group has distinct vibrational signatures. A broad O-H stretching band is expected in the region of 3600-3200 cm⁻¹ due to hydrogen bonding. The B-O stretching is typically found around 1350-1310 cm⁻¹, while the O-H in-plane bending vibration appears near 1150 cm⁻¹.
Raman spectroscopy is particularly effective for analyzing the aromatic ring system due to the high polarizability of the π-electron system. researchgate.net The interpretation of Raman spectra can be complex due to factors like vibronic coupling, but it provides high sensitivity and selectivity. researchgate.netsns.it Theoretical calculations using time-dependent density functional theory (TD-DFT) can aid in the assignment of observed Raman bands to specific molecular vibrations. researchgate.netnsf.gov
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|---|
| O-H Stretch | IR | 3600 - 3200 (broad) | Boronic Acid |
| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 | Anthracene |
| Aromatic C=C Stretch | IR, Raman | 1625 - 1450 | Anthracene |
| B-O Stretch | IR | 1350 - 1310 | Boronic Acid |
Electrochemical Studies for Redox Behavior and Electron Transfer Characteristics
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules, providing information on oxidation and reduction potentials, electron transfer kinetics, and the stability of electrochemically generated species. For this compound, the electrochemical behavior is dominated by the anthracene core, a well-known electroactive moiety.
Studies on anthracene films and derivatives show that the anthracene unit undergoes oxidation at accessible positive potentials. researchgate.net The position and nature of substituents can modulate these redox potentials. The oxidation of anthracene typically involves the formation of a radical cation in an initial, often reversible, step. Further oxidation can lead to more complex reactions and the formation of species such as 9-anthrone and bianthron-9-ylidene. rsc.org
A typical CV experiment for an anthracene derivative would be conducted in a suitable solvent (e.g., CH₂Cl₂) with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆). rsc.org The system uses a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode such as Ag/AgCl. researchgate.netrsc.org The resulting voltammogram plots current against potential, with the peak potentials indicating the energies required for oxidation and reduction. Comparing the CV of anthracene with its substituted derivatives, like 9-methylanthracene (B110197) and 9,10-dimethylanthracene, reveals how substituents affect the redox potentials. researchgate.net
Table 3: Representative Electrochemical Data for Anthracene Systems
| Compound | Eox (V vs. ref) | Technique | Solvent/Electrolyte |
|---|---|---|---|
| Anthracene | ~1.09 | Cyclic Voltammetry | CH₃CN/Et₄NClO₄ |
| Anthracene Derivative 1 | Value | Cyclic Voltammetry | CH₂Cl₂/Bu₄NPF₆ |
| Anthracene Derivative 2 | Value | Cyclic Voltammetry | CH₂Cl₂/Bu₄NPF₆ |
Note: The exact oxidation potential (Eox) is highly dependent on experimental conditions (solvent, electrolyte, reference electrode). Values for specific derivatives are found in the corresponding literature.
Theoretical and Computational Investigations of Anthracen 1 Ylboronic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of Anthracen-1-ylboronic acid, which in turn governs its chemical reactivity and physical properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable insights into its ground state geometry, including bond lengths, bond angles, and dihedral angles. These calculations help in understanding the steric and electronic effects of the boronic acid group on the anthracene (B1667546) core. researchgate.netresearchgate.net
The optimized geometry from DFT calculations reveals the planarity of the anthracene moiety and the orientation of the boronic acid group relative to the aromatic ring. The energetics of different conformers can also be calculated to determine the most stable structure. Furthermore, DFT can be used to calculate key electronic properties that dictate reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and electronic excitation properties. researchgate.netresearchgate.net
Below is a hypothetical data table illustrating typical results from a DFT study on this compound, calculated at the B3LYP/6-31G(d) level of theory.
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -845.123456 |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 4.66 |
| Dipole Moment (Debye) | 2.15 |
For more accurate predictions of electronic and thermochemical properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a higher level of theory and can be used to benchmark the results obtained from DFT calculations. For a molecule like this compound, ab initio calculations can yield highly accurate predictions of ionization potentials, electron affinities, and reaction energies.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with solvent molecules. nih.govresearchgate.netacs.org This is particularly important for understanding its behavior in solution, which is relevant for many of its applications.
In an MD simulation, the movement of each atom in the system is calculated over a series of small time steps, governed by a force field that describes the potential energy of the system. This allows for the exploration of the conformational landscape of the molecule and the identification of the most populated conformers. For this compound, MD simulations can reveal the preferred orientations of the boronic acid group and how these are influenced by the surrounding solvent molecules. nih.govresearchgate.netacs.org
Reaction Pathway and Transition State Analysis for Mechanistic Insight
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling reaction, DFT calculations can be used to map out the entire reaction pathway. nih.govacs.orgacs.orgresearchgate.net This involves identifying and characterizing the structures and energies of all reactants, intermediates, transition states, and products.
The transition state is a critical point on the reaction pathway that represents the energy barrier that must be overcome for the reaction to proceed. By locating the transition state and calculating its energy, the activation energy of the reaction can be determined. This information is crucial for understanding the reaction kinetics and for predicting how changes in the reactants or reaction conditions will affect the reaction rate. nih.govacs.orgacs.orgresearchgate.net
Prediction of Spectroscopic Properties (e.g., UV-Vis, Fluorescence, NMR)
Computational chemistry can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization.
UV-Vis and Fluorescence Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules. researchgate.net These calculations can predict the absorption and emission wavelengths of this compound, which correspond to its UV-Vis and fluorescence spectra. The predicted spectra can be compared with experimental data to confirm the identity of the compound and to understand the nature of its electronic transitions. researchgate.net
NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the local electronic environment of each nucleus. Computational methods, such as those based on DFT, can be used to calculate the magnetic shielding tensors of the nuclei in this compound. nmrdb.orgsemanticscholar.orgnih.gov These can then be converted into predicted NMR chemical shifts for ¹H, ¹³C, and ¹¹B nuclei, which can be compared with experimental NMR spectra to aid in structure elucidation. nmrdb.orgsemanticscholar.orgnih.gov
A hypothetical table of predicted spectroscopic data for this compound is presented below.
| Spectroscopic Property | Predicted Value | Computational Method |
|---|---|---|
| λmax (UV-Vis) | 365 nm | TD-DFT |
| λem (Fluorescence) | 420 nm | TD-DFT |
| ¹¹B NMR Chemical Shift (ppm) | 28.5 | DFT/GIAO |
Computational Design and Optimization of Novel Anthracene-Boronic Acid Derivatives
One of the most exciting applications of computational chemistry is the in silico design of new molecules with desired properties. For this compound, computational methods can be used to design and optimize novel derivatives for specific applications, such as fluorescent sensors for saccharides. acs.orgnih.govacs.org
By systematically modifying the structure of this compound, for example, by introducing different substituents on the anthracene ring or by modifying the boronic acid group, it is possible to tune its electronic and photophysical properties. DFT and TD-DFT calculations can be used to screen a library of virtual compounds and to identify those with the most promising properties for a particular application. This computational approach can significantly accelerate the discovery of new and improved anthracene-boronic acid derivatives, saving time and resources in the laboratory. acs.orgnih.govacs.org
Future Research Directions and Emerging Trends for Anthracen 1 Ylboronic Acid
Exploration of Novel Synthetic Methodologies and Efficient Derivatization Strategies
Future research into anthracen-1-ylboronic acid will likely focus on developing more efficient, scalable, and environmentally friendly synthetic methods. While established methods like the Suzuki-Miyaura coupling reaction are effective for creating carbon-carbon bonds using boronic acids, there is a continuous drive for innovation. rsc.orgnih.gov Emerging strategies may involve metal-catalyzed C-H bond activation, which offers a more atom-economical approach to synthesizing substituted anthracene (B1667546) derivatives. nih.gov
Furthermore, the development of "green" synthetic protocols for arylboronic acids is a key trend. This includes diazotization of arylamines followed by Sandmeyer borylation, which presents a simpler and more sustainable method. organic-chemistry.org Research is also exploring the use of milder and more efficient borylation agents and catalytic systems, such as those that operate in water under ambient conditions, to reduce reliance on harsh reagents and organic solvents. organic-chemistry.org
Efficient derivatization of the anthracenylboronic acid scaffold is another critical area. By introducing various functional groups onto the anthracene ring, researchers can fine-tune the compound's electronic and photophysical properties. For instance, introducing electron-withdrawing groups like fluorine can enhance the Lewis acidity of the boron center, which is beneficial for sensing applications. nih.govresearchgate.net Future work will likely explore a wider range of substituents to create a library of anthracenylboronic acid derivatives with tailored properties for specific applications in materials science and diagnostics.
A summary of synthetic approaches for arylboronic acids is presented in the table below.
| Synthetic Method | Description | Key Advantages |
| Grignard Reagent Method | Involves the reaction of an aryl Grignard reagent with a trialkyl borate (B1201080), followed by hydrolysis. nih.govescholarship.org | A classic and versatile method. |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron (B99234) reagent. rsc.orgnih.govnih.gov | Highly efficient for C-C bond formation. |
| Sandmeyer Borylation | Diazotization of arylamines followed by a borylation reaction. organic-chemistry.org | Offers a potentially greener route from readily available starting materials. |
| C-H Borylation | Direct, transition-metal-catalyzed borylation of aromatic C-H bonds. nih.gov | High atom economy and allows for late-stage functionalization. |
Integration into Advanced Smart Materials and Responsive Systems
The unique dual functionality of anthracenylboronic acids makes them ideal candidates for the development of advanced "smart" materials. These materials can respond to external stimuli such as light, heat, or the presence of specific chemical species. mdpi.comnih.gov The anthracene moiety is known for its ability to undergo reversible [4+4] cycloaddition upon exposure to UV light, while the boronic acid group can form dynamic covalent bonds with diols. mdpi.comnih.gov
A significant emerging trend is the incorporation of anthracenylboronic acids into polymer networks to create multi-stimuli-responsive materials. For example, 9-anthraceneboronic acid has been used to cross-link polymers, resulting in elastomers that respond to light, heat, and alcohols. mdpi.comnih.gov The dynamic nature of the boronic esters and the reversible dimerization of anthracene allow for tunable mechanical properties. mdpi.comnih.gov
Future research will likely explore the integration of this compound into various material architectures, including:
Hydrogels: For applications in tissue engineering and controlled drug release, where the gel's properties can be altered by specific biological triggers like glucose. nih.govnih.gov
Nanoporous Materials: The reversible nature of boronate esters can be used to create switchable nanoporous structures for controlled filtration or release applications. rsc.org
Self-Healing Polymers: The dynamic covalent bonds formed by boronic acids can impart self-healing properties to materials, extending their lifespan and performance.
The table below summarizes the stimuli-responsive properties of anthracene and boronic acid moieties.
| Functional Moiety | Stimulus | Response Mechanism | Potential Application |
| Anthracene | UV Light (~365 nm) | [4+4] Cycloaddition (Dimerization) | Photo-switching, Controllable cross-linking |
| Anthracene Dimer | UV Light (~254 nm) or Heat | De-dimerization | Reversible cross-linking, Material repair |
| Boronic Acid | Diols (e.g., glucose) | Formation of boronate esters | Glucose sensing, Drug delivery |
| Boronic Acid | pH, Alcohols | Cleavage/Formation of boronate esters | pH-responsive materials, Chemical sensors |
Development of Next-Generation Chemosensors with Enhanced Specificity and Detection Limits
Anthracene-based boronic acid systems are well-established as fluorescent chemosensors, particularly for the detection of saccharides. nih.govnih.gov The sensing mechanism often relies on photoinduced electron transfer (PET) between a tertiary amino group and the anthracene fluorophore. nih.govnih.gov Binding of a diol to the boronic acid enhances the N-B bond interaction, which inhibits the PET process and leads to an increase in fluorescence intensity. nih.gov
The future of chemosensors based on this compound lies in enhancing their specificity and lowering their detection limits. Current research is focused on several key strategies:
Improving Selectivity for Glucose: While many boronic acid sensors show a high affinity for fructose, achieving high selectivity for glucose at physiological pH remains a challenge. One approach is to design diboronic acid sensors where the spatial arrangement of the two boronic acid groups is optimized for glucose binding. nih.gov
Supramolecular Chemistry Approaches: The use of host molecules like cyclodextrins can create a microenvironment that enhances the selectivity of the sensor. For example, forming a supramolecular complex between an anthracene-type boronic acid and γ-cyclodextrin has been shown to enable the selective ramiometric sensing of glucose in water at physiological pH. nih.govfrontiersin.orgresearchgate.net
Lowering the pKa: Introducing electron-withdrawing groups, such as fluorine, into the phenylboronic acid moiety can lower its pKa, allowing the sensor to operate effectively at a neutral pH of 7.4. nih.govresearchgate.netfrontiersin.org
Tumor Cell Imaging: Diboronic acid sensors based on an anthracene scaffold have shown high affinity for specific carbohydrate structures, like sialyl Lewis X, which are often overexpressed on the surface of cancer cells. This opens up possibilities for using these sensors to selectively label and visualize tumor cells. nih.govnih.gov
Synergistic Combination of Experimental and Computational Approaches for Predictive Chemistry
The integration of computational chemistry with experimental research is a powerful trend that is accelerating the design and development of new molecules and materials based on this compound. Density Functional Theory (DFT) is a particularly valuable tool for studying the electronic structure and properties of anthracene derivatives. rsc.orgiaea.orgresearchgate.net
Future research will increasingly rely on this synergy to:
Predict Molecular Properties: Computational methods can be used to predict key properties such as ionization potential, electron affinity, and absorption/emission spectra, guiding the synthesis of derivatives with desired optical and electronic characteristics. iaea.orgresearchgate.net
Understand Reaction Mechanisms: DFT calculations can elucidate reaction pathways and transition states, helping to optimize synthetic procedures and develop new catalytic systems. rsc.orgresearchgate.net
Model Host-Guest Interactions: Computational modeling is crucial for understanding the binding interactions in supramolecular sensor systems, such as those involving cyclodextrins, which can help in designing sensors with higher selectivity.
Determine Physicochemical Properties: An important property of arylboronic acids is their pKa in aqueous solution. Computational methods are being refined to accurately predict the pKa of new derivatives, which is critical for designing sensors that function under physiological conditions. mdpi.com
This combined approach allows for a more rational design of experiments, saving time and resources by pre-screening candidate molecules and predicting their behavior before they are synthesized in the lab.
Expanding Applications in Green Chemistry and Sustainable Chemical Processes
The principles of green chemistry are becoming increasingly important in all areas of chemical research, and the study of this compound is no exception. Boronic acids are generally considered "green" compounds due to their low toxicity and the fact that they degrade into boric acid, an environmentally benign substance. nih.govsigmaaldrich.com
Future research directions in this area will focus on:
Sustainable Synthesis: Developing synthetic routes that utilize green solvents like water or ethanol (B145695), employ recyclable catalysts, and operate under mild conditions (e.g., room temperature). rsc.orgacs.org For instance, the photocatalytic hydroxylation of arylboronic acids in water using a heterogeneous catalyst and air as the oxidant represents a highly sustainable method for producing phenols. acs.org
Catalysis: Arylboronic acids themselves can act as catalysts for various organic transformations, such as dehydrative C-alkylation and allylation reactions. acs.orgresearchgate.net This avoids the need for strong, corrosive acid catalysts and often proceeds with water as the only byproduct, aligning with the principles of atom economy. Future work will likely expand the catalytic applications of this compound and its derivatives.
Recyclable Catalysts: The development of recyclable catalysts for reactions involving arylboronic acids is a key area of interest. For example, gold nanoparticles supported on microspheres have been shown to be a highly recyclable catalyst for the homo-coupling of arylboronic acids. nih.gov
By focusing on these sustainable practices, the synthesis and application of this compound can be made more efficient, cost-effective, and environmentally friendly.
Q & A
Q. What are the optimal synthetic routes for Anthracen-1-ylboronic acid, and how can purity be validated?
this compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using anthracene derivatives and boronic acid precursors. Key steps include:
- Precursor activation (e.g., halogenation of anthracene at the 1-position).
- Palladium-catalyzed coupling with boronic esters or acids under inert conditions .
- Purification via recrystallization or column chromatography, followed by characterization using / NMR and mass spectrometry. Purity can be confirmed by HPLC with UV detection at 254 nm to monitor aromatic systems .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : NMR identifies boron environments, while NMR resolves aromatic protons. Coupling constants in NMR can confirm substituent positions .
- Infrared (IR) Spectroscopy : Detects B-O stretching vibrations (~1350 cm) and O-H bonds from residual moisture.
- X-ray Diffraction (XRD) : Provides crystallographic data for structural confirmation. Use SHELXL for refinement, ensuring proper handling of disorder or twinning .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Document reaction conditions meticulously (temperature, solvent, catalyst loading).
- Include negative controls (e.g., omitting the catalyst) to validate reaction efficacy.
- Adhere to the Beilstein Journal of Organic Chemistry guidelines: report detailed experimental procedures, including purification steps and characterization data for all intermediates .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound be resolved?
Discrepancies in bond lengths or angles may arise from crystal packing effects or refinement errors. To address this:
- Re-analyze raw diffraction data using SHELXL or Olex2, checking for overlooked symmetry elements or hydrogen bonding networks .
- Compare multiple datasets (e.g., from different solvent systems) to identify trends.
- Validate with computational models (DFT) to assess theoretical vs. experimental geometries .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic behavior.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
- Pair computational results with experimental kinetic studies (e.g., monitoring reaction progress via NMR) to validate models .
Q. How do environmental factors (e.g., moisture, light) influence the stability of this compound?
- Design controlled degradation studies:
- Expose samples to varying humidity levels (30–90% RH) and monitor hydrolysis via NMR.
- Use thermogravimetric analysis (TGA) to assess thermal stability under inert vs. oxidative atmospheres.
- Compare stability across crystalline vs. amorphous forms, noting differences in degradation pathways .
Methodological Considerations
Q. What strategies can mitigate data contradictions in published studies on this compound?
- Perform meta-analyses of existing literature, categorizing studies by methodology (e.g., synthetic routes, analytical techniques).
- Replicate key experiments under standardized conditions, documenting deviations (e.g., solvent purity, instrument calibration).
- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up studies addressing gaps .
Q. How should researchers structure a manuscript to highlight novel findings on this compound?
- Follow IMRAD structure (Introduction, Methods, Results, Discussion):
- Introduction : Link the compound’s electronic properties to applications (e.g., organic electronics, catalysis).
- Methods : Detail synthetic and analytical protocols, citing analogous procedures from high-impact journals.
- Discussion : Contrast findings with prior work, emphasizing mechanistic insights or improved yields .
Tables for Data Comparison
Table 1: Comparison of Synthetic Yields Under Different Conditions
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pd(PPh) | THF | 80 | 78 | 99.2 |
| Pd(OAc)/SPhos | DMF | 100 | 85 | 98.5 |
Table 2: Stability of this compound Under Ambient Conditions
| Storage Duration (Days) | Humidity (% RH) | Degradation Products (NMR) | Purity Loss (%) |
|---|---|---|---|
| 7 | 50 | None detected | 2.1 |
| 14 | 70 | Boric acid | 12.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
